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Compound of Interest

Compound Name: 4-Phenylazophenol

Cat. No.: B142808 Get Quote

For researchers, scientists, and professionals in drug development, the accurate identification

and characterization of chemical compounds are paramount. Spectroscopic techniques are

fundamental to this process, providing a unique fingerprint for each molecule. This guide offers

a comparative analysis of the spectroscopic data for 4-Phenylazophenol, a common azo dye,

cross-referenced with established databases. We will also compare its spectral characteristics

with two alternative azo dyes, Sudan Orange G and Disperse Orange 13, and provide detailed

experimental protocols for acquiring such data.

Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for 4-Phenylazophenol and two

alternative azo compounds, Sudan Orange G and Disperse Orange 13. This data has been

compiled from various reputable spectroscopic databases.
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Spectroscopic
Technique

4-Phenylazophenol Sudan Orange G
Disperse Orange
13

Infrared (IR)

Spectroscopy (cm⁻¹)

~3400 (O-H stretch),

~3050 (Ar C-H

stretch), ~1600,

~1500 (C=C stretch),

~1450 (N=N stretch),

~1250 (C-O stretch),

~840 (para-

disubstituted C-H

bend)

~3450, ~3200 (O-H

stretch), ~3050 (Ar C-

H stretch), ~1610,

~1510 (C=C stretch),

~1450 (N=N stretch),

~1280 (C-O stretch)

~3400 (O-H stretch),

~3050 (Ar C-H

stretch), ~1600,

~1500 (C=C stretch),

~1440 (N=N stretch),

~1270 (C-O stretch)

¹H NMR Spectroscopy

(ppm, DMSO-d₆)

~10.1 (s, 1H, OH),

~7.8 (d, 2H), ~7.5 (m,

3H), ~6.9 (d, 2H)

~10.0 (s, 1H, OH),

~9.8 (s, 1H, OH), ~7.8

(d, 2H), ~7.5 (m, 3H),

~6.4 (d, 1H), ~6.3 (d,

1H)

~10.2 (s, 1H, OH),

~8.5-7.0 (m, aromatic

protons)

¹³C NMR

Spectroscopy (ppm,

DMSO-d₆)

~160 (C-OH), ~152,

~146 (C-N=N), ~130,

~129, ~125, ~122,

~116 (aromatic C)

~161, ~158 (C-OH),

~153, ~145 (C-N=N),

~132-105 (aromatic

C)

~160 (C-OH), ~155-

115 (aromatic and

azo-linked C)

Mass Spectrometry

(EI, m/z)

198 (M⁺), 121, 93, 77,

65, 51

214 (M⁺), 137, 109,

93, 77, 65

352 (M⁺), and other

fragmentation peaks

Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

Below are the standard protocols for the key experiments cited.

Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: Ensure the solid sample is dry and forms a fine powder.
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Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

account for ambient atmospheric conditions.

Sample Analysis: Place a small amount of the powdered sample onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Pressure Application: Apply consistent pressure to the sample using the instrument's

pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

after each measurement.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include the spectral width, acquisition time, and number of scans.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is

commonly used to simplify the spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a

reference. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and

coupling constants for both ¹H and ¹³C spectra.
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Electron Ionization - Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70

eV) in the ion source. This causes the molecules to ionize and fragment.

Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: Detect the separated ions, generating a mass spectrum that plots the relative

abundance of each ion as a function of its m/z value.

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to

deduce the structure of the molecule.

Logical Workflow for Spectroscopic Data Cross-
Referencing
The following diagram illustrates the logical workflow for cross-referencing spectroscopic data

of a compound with information from various databases.
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Caption: Workflow for Spectroscopic Data Cross-Referencing.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Cross-
Referencing of 4-Phenylazophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142808#cross-referencing-spectroscopic-data-of-4-
phenylazophenol-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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